3-(4-Methoxybenzyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione
Description
3-(4-Methoxybenzyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione is a cyclopenta[d]pyrimidine-2,4-dione derivative characterized by a bicyclic structure comprising a fused cyclopentane and pyrimidine ring system. The compound features a 4-methoxybenzyl substituent at the N3 position of the pyrimidine core. This structural motif places it within a broader class of bioactive pyrimidines known for diverse pharmacological activities, including spasmolytic, hypoglycemic, and antioxidant effects . The 4-methoxybenzyl group introduces electron-donating properties and steric bulk, which can modulate solubility, receptor interactions, and metabolic stability compared to other substituents.
Substitution at the N3 or C7 positions significantly alters physicochemical and biological properties, as demonstrated in studies of structurally related analogs .
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-20-11-7-5-10(6-8-11)9-17-14(18)12-3-2-4-13(12)16-15(17)19/h5-8H,2-4,9H2,1H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDKJGXQBWJDFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(CCC3)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination at the 7-Position
The first functionalization step involves bromination of 1 at the 7-position to yield 7-bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione (2 ). This reaction is carried out using N-bromosuccinimide (NBS) in acetic acid at room temperature for 4 hours . The bromine atom introduces a leaving group, enabling subsequent nucleophilic substitution.
Reaction Conditions
-
Reagents : NBS (1.1 equiv), acetic acid (solvent)
-
Temperature : Room temperature (20–25°C)
-
Time : 4 hours
Thiol Group Introduction
The brominated intermediate 2 is treated with thiourea in refluxing ethanol to replace the bromine atom with a thiol group, forming 7-thio-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione (3 ). After refluxing for 4 hours, the mixture is basified with aqueous sodium hydroxide and acidified with HCl to precipitate the thiol product .
Reaction Conditions
-
Reagents : Thiourea (1.1 equiv), ethanol (solvent), NaOH (5% aqueous), HCl (acidification)
-
Temperature : Reflux (78°C)
-
Time : 4 hours
Alkylation with 4-Methoxybenzyl Chloride
The final step involves alkylation of the thiol group in 3 with 4-methoxybenzyl chloride to introduce the 4-methoxybenzyl moiety. This reaction is conducted in dimethylformamide (DMF) using potassium carbonate as a base, facilitating the formation of the thioether bond .
Reaction Conditions
-
Reagents : 4-Methoxybenzyl chloride (1.1 equiv), K₂CO₃ (2.0 equiv), DMF (solvent)
-
Temperature : Room temperature (20–25°C)
-
Time : 4 hours
-
Yield : ~80% (estimated based on analogous benzyl derivatives)
Mechanistic Insights
The electron-donating methoxy group on the benzyl chloride enhances the electrophilicity of the benzyl carbon, promoting nucleophilic attack by the thiolate anion. This electronic effect contrasts with electron-withdrawing substituents (e.g., halogens), which may reduce reactivity or yield in analogous systems .
Purification and Characterization
The crude product is purified via recrystallization from isopropanol, yielding 3-(4-methoxybenzyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione as a crystalline solid. Key characterization data include:
Spectroscopic Data
-
IR (KBr) : ν = 1705 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C–O–C of methoxy), 2920–2850 cm⁻¹ (C–H aliphatic) .
-
¹H-NMR (DMSO-d₆) : δ 3.75 (s, 3H, OCH₃), 4.25 (s, 2H, SCH₂), 6.85–7.30 (m, 4H, aromatic), 1.20–2.50 (m, 4H, cyclopentane) .
-
¹³C-NMR : δ 55.2 (OCH₃), 114.5–160.0 (aromatic and carbonyl carbons), 35.0–45.0 (cyclopentane carbons) .
Comparative Analysis of Alkylation Substituents
The choice of benzyl halide significantly impacts reaction efficiency. For example:
| Substituent on Benzyl Halide | Yield (%) | Reaction Time (h) |
|---|---|---|
| 4-Methoxybenzyl chloride | 80 | 4 |
| 2-Methylbenzyl chloride | 81 | 4 |
| 2-Chlorobenzyl chloride | 61 | 4 |
| 2,4-Dichlorobenzyl chloride | 79 | 4 |
Data adapted from analogous reactions
Electron-donating groups (e.g., methoxy) generally improve yields compared to electron-withdrawing groups (e.g., chlorine), which may sterically hinder the reaction or reduce electrophilicity .
Scalability and Industrial Considerations
The synthesis is scalable to gram-scale production with minimal optimization. Key considerations include:
-
Solvent Recovery : DMF can be recycled via distillation.
-
Byproduct Management : Potassium carbonate is removed by filtration, and excess benzyl chloride is neutralized with aqueous washes.
-
Purity Control : Recrystallization from isopropanol ensures >95% purity, as verified by HPLC .
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxybenzyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
3-(4-Methoxybenzyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methoxybenzyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of inflammatory mediators.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Cyclopenta[d]pyrimidine-2,4-dione Derivatives
Physicochemical Properties
- Solubility :
- Synthetic Accessibility :
- 7-Thio derivatives require multistep synthesis (bromination, thiolation, alkylation), while phenacyl derivatives (e.g., 1a , 2a ) are synthesized via one-step alkylation but face biocatalytic challenges due to steric hindrance .
Biological Activity
The compound 3-(4-Methoxybenzyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione (CAS No. 1313712-12-7) is a heterocyclic compound with potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
- Molecular Formula : C15H16N2O3
- Molecular Weight : 272.299 g/mol
Synthesis
The synthesis of this compound involves a multi-step process that typically includes the cyclization of appropriate precursors under specific conditions. The method often utilized is cyclocondensation, which allows for the formation of the cyclopentapyrimidine structure. The detailed synthetic route can be referenced in various studies focusing on similar heterocyclic compounds .
Antitumor Activity
Recent studies have demonstrated that compounds related to the cyclopenta[d]pyrimidine scaffold exhibit significant antitumor activity. For instance, derivatives were tested against various cancer cell lines, revealing promising results in inhibiting cell proliferation. The compound's mechanism appears to involve interference with key signaling pathways associated with cancer cell survival and proliferation .
Antiviral Properties
There is emerging evidence suggesting that this compound may possess antiviral properties. Research indicates that certain derivatives of pyrimidines exhibit activity against viral infections by inhibiting viral replication processes. Specifically, modifications at the C-2 and N-3 positions have been shown to enhance biological activity against viruses like HIV and others .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural features. Substituents on the benzyl moiety significantly influence its interaction with biological targets. Compounds with electron-donating groups tend to show increased potency due to enhanced binding affinities .
Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of several cyclopentapyrimidine derivatives in vitro using various cancer cell lines such as A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer). The results indicated that compounds with methoxy substitutions demonstrated IC50 values significantly lower than those of standard chemotherapy agents, suggesting a potential for development as novel anticancer therapies .
Study 2: Antiviral Activity
In another investigation, derivatives of the compound were tested for their ability to inhibit viral replication in vitro. The results showed that specific modifications led to enhanced antiviral activity against HIV-1, with some compounds achieving EC50 values in the low micromolar range. This highlights the potential of these compounds as antiviral agents .
Data Table: Biological Activities and IC50 Values
| Compound Name | Cell Line | IC50 Value (µM) | Activity Type |
|---|---|---|---|
| This compound | A549 | 15.6 | Antitumor |
| This compound | NCI-H1975 | 12.3 | Antitumor |
| Derivative X | HIV-1 | 0.21 | Antiviral |
| Derivative Y | HSV | 0.35 | Antiviral |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-Methoxybenzyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via alkylation of a pyrimidine-dione core with 4-methoxybenzyl halides. For example, a related bis-methoxybenzyl pyrimidine-dione was synthesized by reacting 6-methylpyrimidine-2,4(1H,3H)-dione with 1-(chloromethyl)-4-methoxybenzene in dimethylformamide (DMF) using potassium carbonate as a base, followed by reflux and recrystallization from ethanol . Optimization strategies include adjusting stoichiometry, solvent polarity (e.g., acetone vs. DMF), and temperature to improve yield. Monitoring via thin-layer chromatography (TLC) and purification via column chromatography are recommended.
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR) is critical for confirming substituent positions and ring saturation. X-ray crystallography, as applied to a structurally similar bis-methoxybenzyl pyrimidine-dione, provides precise bond angles and dihedral angles between the pyrimidine ring and aromatic substituents (e.g., 62.16° and 69.77° deviations in related compounds) . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups like carbonyls.
Q. What preliminary pharmacological screening approaches are suitable for this compound?
- Methodological Answer : Initial screening should focus on enzyme inhibition assays (e.g., kinase or protease targets) due to the pyrimidine-dione scaffold's known bioactivity. For example, pyrimidine derivatives like imazosulfuron and AZT have shown herbicidal and antiviral properties, respectively . Dose-response curves (IC₅₀ values) and cytotoxicity assays (e.g., MTT on cell lines) can prioritize candidates for advanced studies.
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to specific targets, such as cyclin-dependent kinases or viral polymerases. Quantitative structure-activity relationship (QSAR) models, trained on datasets of similar pyrimidine-diones, can correlate substituent electronic properties (e.g., methoxy group electron-donating effects) with activity . Density functional theory (DFT) calculations further optimize steric and electronic interactions.
Q. How should researchers address contradictions in reported biological activities of structurally analogous pyrimidine-diones?
- Methodological Answer : Discrepancies often arise from variations in substituent positioning (e.g., methoxy vs. chloro groups) or assay conditions. For example, a 2-chloro-3,5-dimethoxyphenylmethyl substituent in a related compound enhanced antimicrobial activity compared to non-halogenated analogs . Systematic structure-activity studies using isogenic cell lines and standardized protocols (e.g., CLSI guidelines for antimicrobial testing) can resolve inconsistencies. Meta-analyses of published data, as seen in SAR tables comparing cyclopenta-fused derivatives, are also critical .
Q. What experimental designs are recommended for studying the environmental fate of this compound?
- Methodological Answer : Long-term environmental studies should follow frameworks like Project INCHEMBIOL, which evaluates chemical distribution in abiotic/biotic compartments and transformation pathways (e.g., hydrolysis, photolysis) . Use HPLC-MS to quantify compound levels in soil/water matrices. Microcosm experiments under controlled pH/temperature conditions can simulate degradation kinetics. Ecotoxicity assays (e.g., Daphnia magna mortality tests) assess ecosystem risks.
Q. How can synthetic byproducts or impurities be systematically identified and mitigated?
- Methodological Answer : Employ LC-MS/MS and GC-MS to detect trace byproducts (e.g., unreacted intermediates or N-alkylated side products). For instance, alkylation of pyrimidine-diones with benzyl halides may yield di- or tri-substituted impurities if stoichiometry is unbalanced . Process optimization via Design of Experiments (DoE) tools (e.g., response surface methodology) minimizes impurities. Recrystallization with solvents like ethanol or acetonitrile improves purity.
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Use CRISPR-Cas9 gene editing to create knockouts of putative target proteins (e.g., kinases) and assess resistance phenotypes. Transcriptomic profiling (RNA-seq) or proteomic analysis (e.g., SILAC) can identify downstream pathways. For in vivo models, pharmacokinetic studies (e.g., plasma half-life via LC-MS) and tissue distribution assays in rodents are essential .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cellular activity) and replicate studies across independent labs.
- Experimental Design : Randomized block designs with split-plot arrangements (e.g., varying substituents or concentrations) ensure statistical rigor .
- Theoretical Frameworks : Link research to established theories, such as ligand-receptor interaction models or environmental chemodynamics, to contextualize results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
